molecular formula C14H15NO B2404916 4-(1-Phenylethoxy)aniline CAS No. 57181-91-6

4-(1-Phenylethoxy)aniline

Cat. No.: B2404916
CAS No.: 57181-91-6
M. Wt: 213.28
InChI Key: QYAODHFJFSYEMK-UHFFFAOYSA-N
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Description

It is a white to light yellow crystalline powder that is soluble in organic solvents. This compound contains a phenyl group attached to an ethoxy group, which is further connected to an aniline moiety. The presence of both aromatic rings and an ether linkage makes it an interesting compound for various chemical reactions and applications.

Scientific Research Applications

4-(1-Phenylethoxy)aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and polymers

Mechanism of Action

The mechanism of action of aniline-based compounds involves interactions between the delocalised electrons in the benzene ring and the lone pair on the nitrogen atom . This interaction increases the electron density around the ring, making it more reactive .

Safety and Hazards

Aniline is considered hazardous due to its toxicity. It is toxic if swallowed, in contact with skin, or if inhaled . It may cause an allergic skin reaction, serious eye damage, and is suspected of causing genetic defects and cancer . It is advised to use personal protective equipment and ensure adequate ventilation when handling aniline .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Phenylethoxy)aniline typically involves the reaction of 4-nitrophenol with 1-bromo-2-phenylethane under basic conditions to form 4-(1-Phenylethoxy)nitrobenzene. This intermediate is then reduced to this compound using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. The reduction step is often carried out in large-scale hydrogenation reactors to ensure safety and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(1-Phenylethoxy)aniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction of the nitro group to an amine group.

    Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas in the presence of palladium on carbon (Pd/C) is commonly used.

    Substitution: Reagents such as bromine (Br2) and sulfuric acid (H2SO4) are used for bromination and sulfonation reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: this compound from 4-(1-Phenylethoxy)nitrobenzene.

    Substitution: Brominated or sulfonated derivatives of this compound.

Comparison with Similar Compounds

Similar Compounds

    Aniline: A simpler aromatic amine with a single benzene ring attached to an amino group.

    Phenol: Contains a hydroxyl group attached to a benzene ring.

    4-Nitrophenol: Similar structure but with a nitro group instead of an ethoxy group.

Uniqueness

4-(1-Phenylethoxy)aniline is unique due to the presence of both an ethoxy group and an aniline moiety, which allows it to participate in a wider range of chemical reactions compared to simpler aromatic amines or phenols.

Properties

IUPAC Name

4-(1-phenylethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c1-11(12-5-3-2-4-6-12)16-14-9-7-13(15)8-10-14/h2-11H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYAODHFJFSYEMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)OC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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